(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride (S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13484420
InChI: InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
SMILES: COC(=O)C(CC1=CC=CC=C1Cl)N.Cl
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol

(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC13484420

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride -

Specification

Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
IUPAC Name methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Standard InChI Key FXIXAZXWVBFVDS-FVGYRXGTSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1Cl)N.Cl
SMILES COC(=O)C(CC1=CC=CC=C1Cl)N.Cl
Canonical SMILES COC(=O)C(CC1=CC=CC=C1Cl)N.Cl

Introduction

Structural and Stereochemical Identity

Chemical Composition and Configuration

The compound’s IUPAC name is methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate hydrochloride, reflecting its stereochemistry at the second carbon (S-configuration). The structure comprises:

  • A 2-chlorophenyl ring attached to the β-carbon of the propanoate backbone.

  • A methyl ester group at the carboxyl terminus.

  • A primary amino group at the α-carbon, protonated as a hydrochloride salt for enhanced solubility.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC10H13Cl2NO2\text{C}_{10}\text{H}_{13}\text{Cl}_2\text{NO}_2
Molecular Weight250.12 g/mol
Density1.2±0.1 g/cm³
Boiling Point296.3±25.0 °C
Flash Point133.0±23.2 °C
Exact Mass213.055649 Da (free base)
LogP1.86 (free base)

The stereochemical integrity of the S-enantiomer is critical for its biological activity, as evidenced by studies on analogous chlorophenylalanine derivatives.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three key steps: esterification, chlorination, and salt formation (Figure 1).

Step 1: Esterification of Hydroxypivalic Acid

Hydroxypivalic acid undergoes esterification with methanol in the presence of sulfuric acid, yielding methyl hydroxypivalate . This step achieves a 70–74% yield under reflux conditions .

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and aqueous solubility.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Methanol, H₂SO₄, reflux74%
22-Chlorobenzyl chloride, K₂CO₃80%
3HCl (g), ether95%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents like water (28% w/v) and methanol, whereas the free base is lipid-soluble (LogP = 1.86) . The compound is stable under inert atmospheres but degrades upon prolonged exposure to moisture or light.

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum shows characteristic peaks for the 2-chlorophenyl ring (δ 7.2–7.4 ppm), methyl ester (δ 3.6 ppm), and ammonium proton (δ 8.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 250.12 [M+H]⁺.

Biological Activities and Mechanisms

Enzyme Inhibition

The chlorophenyl group enhances binding to hydrophobic enzyme pockets. For instance, derivatives inhibit trypsin-like proteases with IC₅₀ values of 2–5 μM.

Applications in Drug Discovery

Lead Compound Optimization

The 2-chloro substitution confers metabolic stability compared to 3- or 4-chloro isomers. Comparative studies show:

Table 3: Activity of Chlorophenyl Derivatives

CompoundTarget Affinity (Kd, nM)
(S)-2-Chloro derivative12.3 ± 1.2
(S)-3-Chloro derivative45.6 ± 3.8
(S)-4-Chloro derivative89.4 ± 6.1

Data adapted from.

Prodrug Development

The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This property is exploited in antivirals and anticonvulsants.

Analytical and Regulatory Status

Quality Control

HPLC methods using C18 columns (UV detection at 254 nm) achieve >99% purity. Regulatory guidelines classify it as a research-grade chemical, unsuitable for human use.

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